molecular formula C32H32N4O3 B12653554 Okaramine A CAS No. 115444-43-4

Okaramine A

Cat. No.: B12653554
CAS No.: 115444-43-4
M. Wt: 520.6 g/mol
InChI Key: XOYCJCSLHCTYSV-HTFKTHENSA-N
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Description

Okaramine A is a novel indole alkaloid with significant insecticidal activity. It was first isolated from the fermentation products of the fungus Penicillium simplicissimum AK-40. This compound has garnered attention due to its unique structure and potent biological activity, particularly against insect pests .

Preparation Methods

Synthetic Routes and Reaction Conditions

Okaramine A can be synthesized through a series of chemical reactions starting from tryptophan derivatives. One of the key steps involves the formation of a dihydroindoloazocine ring system using palladium-catalyzed cyclization . The synthesis typically involves:

Industrial Production Methods

Industrial production of this compound involves fermentation of Penicillium simplicissimum AK-40 on okara (the insoluble residue of whole soybean). The fermentation broth is then extracted with acetone, followed by partitioning against ethyl acetate. Column chromatography of the ethyl acetate extract results in the isolation of this compound .

Chemical Reactions Analysis

Types of Reactions

Okaramine A undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different biological activities .

Scientific Research Applications

Okaramine A has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Okaramine A is unique due to its specific combination of a six-membered diketopiperazine ring and an eight-membered azocine ring, along with two indole rings. This structure is distinct from other indole alkaloids and contributes to its specific biological activity .

Properties

CAS No.

115444-43-4

Molecular Formula

C32H32N4O3

Molecular Weight

520.6 g/mol

IUPAC Name

(1Z,4S,12R,14R,17Z)-12-hydroxy-19,19-dimethyl-5-(2-methylbut-3-en-2-yl)-3,5,16,21-tetrazaheptacyclo[14.13.0.03,14.04,12.06,11.020,28.022,27]nonacosa-1(29),6,8,10,17,20(28),22,24,26-nonaene-2,15-dione

InChI

InChI=1S/C32H32N4O3/c1-6-31(4,5)36-23-14-10-8-12-21(23)32(39)18-25-27(37)34-16-15-30(2,3)26-20(19-11-7-9-13-22(19)33-26)17-24(34)28(38)35(25)29(32)36/h6-17,25,29,33,39H,1,18H2,2-5H3/b16-15-,24-17-/t25-,29-,32-/m1/s1

InChI Key

XOYCJCSLHCTYSV-HTFKTHENSA-N

Isomeric SMILES

CC1(/C=C\N2/C(=C\C3=C1NC4=CC=CC=C43)/C(=O)N5[C@@H](C2=O)C[C@@]6([C@H]5N(C7=CC=CC=C76)C(C)(C)C=C)O)C

Canonical SMILES

CC1(C=CN2C(=CC3=C1NC4=CC=CC=C43)C(=O)N5C(C2=O)CC6(C5N(C7=CC=CC=C76)C(C)(C)C=C)O)C

Origin of Product

United States

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